molecular formula C31H43NO3 B12778633 Amyl 4-(4-decyloxybenzylideneamino)cinnamate CAS No. 20730-32-9

Amyl 4-(4-decyloxybenzylideneamino)cinnamate

Cat. No.: B12778633
CAS No.: 20730-32-9
M. Wt: 477.7 g/mol
InChI Key: PFUBZHJBCRGEIV-KYUCAQJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amyl 4-(4-decyloxybenzylideneamino)cinnamate is a chemical compound known for its unique structural properties and applications in various fields. It is a ferroelectric liquid crystal, which means it exhibits spontaneous polarization that can be reversed by an external electric field. This compound is particularly interesting due to its chiral nature and its ability to form smectic phases, which are types of liquid crystal phases characterized by layers of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amyl 4-(4-decyloxybenzylideneamino)cinnamate typically involves a multi-step process. One common method includes the condensation reaction between 4-decyloxybenzaldehyde and 4-amino cinnamic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Amyl 4-(4-decyloxybenzylideneamino)cinnamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylideneamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylideneamino derivatives.

Scientific Research Applications

Amyl 4-(4-decyloxybenzylideneamino)cinnamate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.

    Biology: Investigated for its potential use in biosensors due to its liquid crystalline properties.

    Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the development of advanced display technologies and optical devices due to its ferroelectric properties.

Mechanism of Action

The mechanism of action of Amyl 4-(4-decyloxybenzylideneamino)cinnamate is primarily related to its ability to form liquid crystalline phases. The molecular structure allows for the alignment of molecules in a specific orientation, which can be manipulated by external electric fields. This property is crucial for its applications in display technologies and optical devices. The molecular targets and pathways involved include interactions with other liquid crystal molecules and the formation of smectic layers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate
  • 4-(4-decyloxybenzylideneamino)benzoic acid
  • 4-(4-decyloxybenzylideneamino)phenol

Uniqueness

Amyl 4-(4-decyloxybenzylideneamino)cinnamate is unique due to its specific combination of a cinnamate backbone with a decyloxybenzylideneamino group. This combination imparts distinct liquid crystalline properties, making it highly suitable for applications in advanced materials and technologies. Its ability to form stable smectic phases and exhibit ferroelectric behavior sets it apart from other similar compounds.

Properties

CAS No.

20730-32-9

Molecular Formula

C31H43NO3

Molecular Weight

477.7 g/mol

IUPAC Name

pentyl (E)-3-[4-[(4-decoxyphenyl)methylideneamino]phenyl]prop-2-enoate

InChI

InChI=1S/C31H43NO3/c1-3-5-7-8-9-10-11-13-24-34-30-21-16-28(17-22-30)26-32-29-19-14-27(15-20-29)18-23-31(33)35-25-12-6-4-2/h14-23,26H,3-13,24-25H2,1-2H3/b23-18+,32-26?

InChI Key

PFUBZHJBCRGEIV-KYUCAQJXSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C(=O)OCCCCC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.